molecular formula C15H18FN5OS B4467727 N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

Cat. No.: B4467727
M. Wt: 335.4 g/mol
InChI Key: QNBIHPOFZIBWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a useful research compound. Its molecular formula is C15H18FN5OS and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12160955 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-N-[[6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5OS/c1-3-20(4-2)9-13-17-18-15-21(13)19-14(23-15)10-22-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBIHPOFZIBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, supported by data tables and relevant case studies.

Anticancer Activity

  • Mechanism of Action :
    • 1,3,4-thiadiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications at the C-5 position of the thiadiazole ring have demonstrated potent inhibitory effects on lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells .
    • The anticancer activity is often linked to the induction of apoptosis through mechanisms such as activation of caspases and cell cycle arrest .
  • Case Studies :
    • A study reported that a derivative similar to this compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . This indicates a strong potential for development as an anticancer agent.
    • Another study highlighted that replacing chlorine with fluorine in thiadiazole derivatives significantly enhanced their anticancer activity against A549 lung carcinoma cells .

Antimicrobial Activity

  • Antibacterial and Antifungal Properties :
    • Several studies have shown that thiadiazole derivatives possess notable antibacterial and antifungal activities. For example, compounds were effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL .
    • The compound N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine was reported to have a MIC of 26.46 µg/mL against Mycobacterium smegmatis .
  • Data Table: Antimicrobial Activity
    Compound NameActivity TypeMIC (µg/mL)Reference
    N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleAntitubercular26.46
    5-(4-methoxyphenyl)-1,3,4-thiadiazoleAntibacterial16–31.25
    5-(4-nitrophenyl)-1,3,4-thiadiazoleAntifungal31.25–62.5

Anti-inflammatory Activity

Research indicates that certain thiadiazole derivatives also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways involved in inflammation . The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The nature of substituents on the thiadiazole ring significantly affects potency; for example, fluorinated derivatives tend to show enhanced activity compared to their chlorinated counterparts .
  • Linker Variations : Modifications in the ethylamine linker can also impact bioactivity by altering pharmacokinetic properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of triazole derivatives known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The specific synthetic pathways may vary, but they often include steps involving the formation of the triazole ring and subsequent modifications to introduce the ethyl and fluorophenoxy groups.

Biological Activities

1. Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have demonstrated efficacy against strains of Staphylococcus aureus and Candida albicans .

2. Anticancer Activity
Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that compounds featuring thiadiazole and triazole moieties may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific cellular pathways . The presence of the fluorophenoxy group may enhance these effects by improving solubility and bioavailability.

3. Phosphodiesterase Inhibition
Some related compounds have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological processes including vasodilation and neurotransmission .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower compared to standard antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced cell death in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Further investigations into the mechanism revealed that it may activate apoptotic pathways through caspase activation.

Data Table: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against S. aureus
AntifungalInhibits C. albicans
AnticancerInduces apoptosis
PDE InhibitionIncreases cAMP levels

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via multi-step condensation reactions. A typical route involves reacting 4-amino-5-mercapto-1,2,4-triazole derivatives with fluorophenoxyalkyl halides (e.g., p-fluorophenacyl bromide) under reflux in ethanol, followed by neutralization with sodium acetate to precipitate the product . For triazolo-thiadiazoles, cyclocondensation of thiosemicarbazides with α-haloketones is also employed, with yields optimized by controlling reaction time (1–2 hours) and solvent polarity .

Q. What spectroscopic techniques are essential for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and proton environments (e.g., methylene groups at δ ~4.5–5.0 ppm for CH₂-O linkages) .
  • X-ray crystallography : Resolves non-planar ring systems (e.g., dihedral angles between triazolo-thiadiazine and aryl rings ≈10.5°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) .
  • IR spectroscopy : Identifies functional groups like C–F stretches (~1,200 cm⁻¹) and triazole/thiadiazole ring vibrations .

Q. What are the primary structural features influencing stability?

The triazolo-thiadiazine core exhibits rigidity due to fused heterocycles, while the 4-fluorophenoxy group enhances lipophilicity. Stability is influenced by intermolecular interactions (e.g., hydrogen bonding and π-π stacking) observed in crystal lattices . Methyl and ethyl substituents on the ethanamine moiety reduce steric hindrance, favoring synthetic accessibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Ethanol or THF enhances solubility of intermediates .
  • Catalysis : Phosphorus oxychloride (POCl₃) facilitates cyclization in thiadiazole formation .
  • Temperature control : Reflux (≈78°C for ethanol) balances reaction rate and side-product formation .
  • Workup : Neutralization with sodium acetate (5% w/v) minimizes hydrolysis of sensitive intermediates .

Q. How do structural modifications impact biological activity?

  • Fluorine substitution : The 4-fluorophenoxy group enhances antimicrobial activity by increasing membrane permeability .
  • Alkyl chain length : Ethyl groups on the ethanamine moiety improve metabolic stability compared to methyl analogs .
  • Thiadiazine vs. thiadiazole : Thiadiazines (7-membered rings) show superior diuretic activity, while thiadiazoles (6-membered) exhibit stronger antifungal properties .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
  • Structural benchmarking : Compare X-ray/NMR data to confirm compound identity and purity .
  • Substituent-controlled studies : Systematically vary substituents (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects .

Q. What computational methods support mechanistic studies of ring formation?

  • DFT calculations : Model transition states during cyclocondensation to identify rate-limiting steps (e.g., nucleophilic attack of thiolate on α-haloketones) .
  • Molecular docking : Predict binding affinities of triazolo-thiadiazines to biological targets (e.g., bacterial dihydrofolate reductase) .

Methodological Guidance

  • Synthetic Troubleshooting : If yields drop below 70%, verify halide reactivity (e.g., bromide vs. chloride) and exclude moisture during cyclization .
  • Data Interpretation : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm regiochemistry .
  • Crystallization Challenges : Recrystallize from ethanol/water mixtures (9:1 v/v) to obtain single crystals suitable for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-({6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.